molecular formula C9H16Cl2N4 B1421841 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride CAS No. 21279-58-3

1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride

Cat. No.: B1421841
CAS No.: 21279-58-3
M. Wt: 251.15 g/mol
InChI Key: ZEJOCZVSWBQVRT-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride is a heterocyclic compound that features a pyrimidine ring fused with a diazepane ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both pyrimidine and diazepane moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrimidine derivatives with 1,4-diazepane in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide, acyl chlorides in the presence of a catalyst like pyridine.

Major Products Formed:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced diazepane derivatives.

    Substitution: Formation of alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the diazepane ring can provide steric bulk and conformational flexibility. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-(Pyrimidin-2-yl)piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.

    2-(Pyrimidin-2-yl)imidazole: Contains an imidazole ring fused with a pyrimidine ring.

    1-(Pyrimidin-2-yl)propan-1-amine: Features a propan-1-amine group attached to the pyrimidine ring.

Uniqueness: 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride is unique due to the presence of the diazepane ring, which imparts distinct chemical and biological properties. The combination of pyrimidine and diazepane moieties allows for versatile reactivity and potential therapeutic applications that are not observed in similar compounds.

Properties

IUPAC Name

1-pyrimidin-2-yl-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-4-11-9(12-5-1)13-7-2-3-10-6-8-13;;/h1,4-5,10H,2-3,6-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJOCZVSWBQVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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